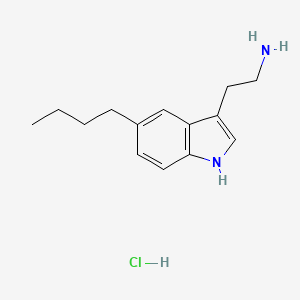

2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl typically involves the construction of the indole ring followed by the introduction of the butyl group and the ethanamine side chain. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The butyl group can be introduced through alkylation reactions, and the ethanamine side chain can be added via reductive amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated for efficiency.

化学反応の分析

Alkylation and Acylation Reactions

The primary amine group undergoes typical nucleophilic reactions. Key examples include:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| N-Alkylation | NaH, methyl iodide (CH₃I) in anhydrous THF | Mixture of: |

-

2-(1-methyl-5-butyl-1H-indol-3-yl)ethanamine

-

Disubstituted derivatives

-

4-methoxy-2-(1-methyl-1H-indol-3-yl)quinazoline | Competitive alkylation at both the indole nitrogen and primary amine. Steric hindrance from the butyl group affects regioselectivity. |

| N-Acylation | Benzoyl chloride (C₆H₅COCl) in dichloromethane | 2-(1-benzoyl-5-butyl-1H-indol-3-yl)ethanamine | Acylation occurs preferentially at the indole nitrogen due to higher nucleophilicity compared to the primary amine. |

Oxidation Reactions

The indole core and amine moiety are susceptible to oxidative modifications:

Electrophilic Substitution on the Indole Ring

The indole moiety participates in electrophilic aromatic substitution (EAS), primarily at the C-2 and C-5 positions:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ mixture | 5-Nitro-2-(5-butyl-1H-indol-3-yl)ethanamine derivatives | The butyl group directs electrophiles to the C-5 position. |

| Sulfonation | H₂SO₄/SO₃ | Sulfonated indole derivatives | Requires elevated temperatures (80–100°C) for significant yield. |

Coupling Reactions

The amine group enables coupling with carbonyl compounds:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Schiff Base Formation | Reaction with aldehydes (e.g., HCHO) in ethanol | Imine derivatives | Reversible reaction; stabilized by aromatic indole system. |

| Amide Formation | Carboxylic acids with DCC (dicyclohexylcarbodiimide) | Amide-linked conjugates | Requires activation of the carboxylic acid. |

Degradation and Side Reactions

Under acidic or oxidative conditions, degradation pathways include:

Analytical Characterization

Key techniques for monitoring reactions:

科学的研究の応用

Lipid Metabolism Regulation

Recent studies have highlighted the compound's potential as a lipid metabolism regulator. Research indicates that derivatives of indole ethylamine can activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. In vitro assays demonstrated that treatment with specific concentrations of the compound significantly reduced intracellular triglyceride levels in AML12 cells, outperforming traditional PPARα agonists like fenofibrate . This suggests that 2-(5-Butyl-1H-indol-3-yl)ethanamine, HCl could be developed as a therapeutic agent for conditions such as non-alcoholic fatty liver disease (NAFLD).

Antidepressant and Anxiolytic Effects

The compound's structural similarity to other indole derivatives positions it as a candidate for antidepressant and anxiolytic therapies. Indole compounds are often associated with modulation of neurotransmitter systems, particularly serotonin pathways. Preliminary investigations into brain-penetrant vasopressin antagonists have shown that similar compounds can exhibit antidepressant properties . Further research into the specific mechanisms of 2-(5-Butyl-1H-indol-3-yl)ethanamine may reveal its potential in treating mood disorders.

Neuroprotective Properties

Research into synthetic indole derivatives has indicated neuroprotective effects, particularly against neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in treating conditions like Alzheimer's disease and Parkinson's disease. The neuroprotective mechanisms may involve the modulation of inflammatory pathways and oxidative stress responses.

Synthesis and Mechanism of Action

The synthesis of 2-(5-Butyl-1H-indol-3-yl)ethanamine involves several steps, including the protection of functional groups and coupling reactions to achieve the desired indole structure. The detailed synthesis pathway typically includes:

- Starting Materials : Utilizing tryptamine as a precursor.

- Protection : Employing protective groups to prevent unwanted reactions during synthesis.

- Coupling : Using coupling agents to form the final product through amine reactions.

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving receptor activation (such as PPARα) and interaction with various signaling pathways within cells.

Case Studies

Several case studies have been documented regarding the efficacy of indole derivatives:

作用機序

The mechanism of action of 2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The ethanamine side chain may facilitate binding to specific proteins, influencing cellular processes such as signal transduction and gene expression .

類似化合物との比較

Similar Compounds

- 2-(5-nitro-1H-indol-3-yl)ethanamine hydrochloride

- 2-(5-chloro-1H-indol-3-yl)ethylamine hydrochloride

- 5-methoxytryptamine

- N-methyltryptamine

- Tryptamine

Uniqueness

2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity

特性

IUPAC Name |

2-(5-butyl-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.ClH/c1-2-3-4-11-5-6-14-13(9-11)12(7-8-15)10-16-14;/h5-6,9-10,16H,2-4,7-8,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOAPUXFPZEYGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC=C2CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。